

Pyridine-2,3,6-triamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **pyridine-2,3,6-triamine**

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Introduction

Pyridine-2,3,6-triamine is a substituted pyridine derivative of significant interest in medicinal chemistry and toxicology. Its primary relevance stems from its role as a metabolite of the widely used urinary tract analgesic, phenazopyridine (marketed as Pyridium). Understanding the chemical properties, synthesis, and biological implications of **pyridine-2,3,6-triamine** is crucial for researchers in drug metabolism, toxicology, and the development of new therapeutic agents. This guide provides an in-depth overview of **pyridine-2,3,6-triamine**, including its chemical identity, physicochemical properties, a potential synthetic route, and its metabolic context.

Chemical Identity and Synonyms

The nomenclature and key identifiers for **pyridine-2,3,6-triamine** are summarized below.

Identifier	Value
IUPAC Name	pyridine-2,3,6-triamine[1]
Synonyms	2,3,6-Triaminopyridine, 2,3,6-Pyridinetriamine[1]
CAS Number	4318-79-0[1]
Molecular Formula	C ₅ H ₈ N ₄ [1]
Canonical SMILES	C1=CC(=NC(=C1N)N)N[1]
InChI Key	IRNVCLJBFOZEPK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the computed physicochemical properties of **pyridine-2,3,6-triamine** is provided in the table below. Experimental data for some properties are not readily available in the literature.

Property	Value	Source
Molecular Weight	124.14 g/mol	PubChem[1]
XLogP3-AA	-0.5	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	124.074896272 Da	PubChem[1]
Topological Polar Surface Area	91 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem

Synthesis of Substituted Pyridines: An Overview

While a specific, detailed experimental protocol for the synthesis of **pyridine-2,3,6-triamine** from simple precursors is not extensively documented in readily available literature, the synthesis of substituted pyridines is a well-established field in organic chemistry. Numerous methods exist for the construction of the pyridine ring, often involving condensation reactions.

One illustrative approach for the synthesis of a related compound, 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine, involves a two-step process of nitrosation followed by reduction. This procedure highlights a common strategy for the functionalization of aminopyrimidines.

Experimental Protocol: Synthesis of 2,4,5,6-Tetraaminopyrimidine from 2,4,6-Triaminopyrimidine[2]

This protocol serves as an example of the chemical transformations that substituted aminopyrimidines can undergo.

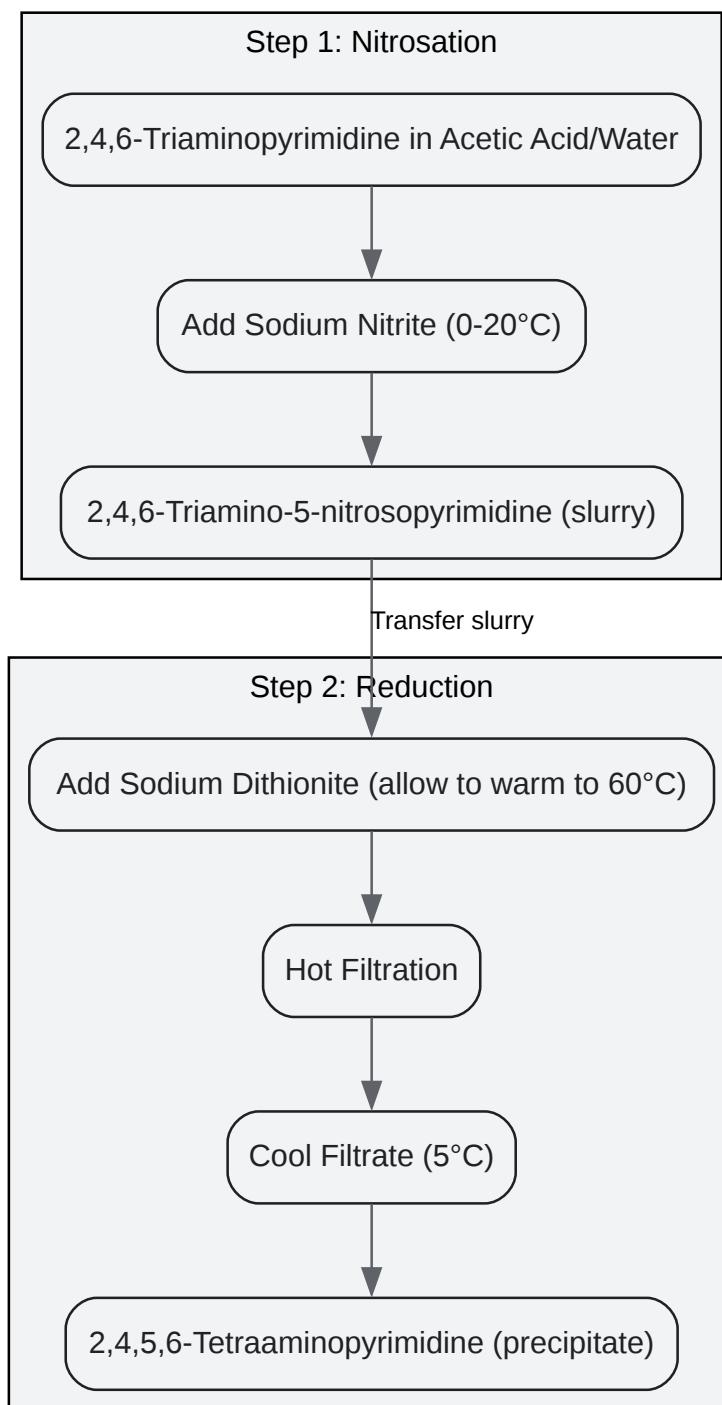
Step 1: Nitrosation of 2,4,6-Triaminopyrimidine

- Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water containing 1.5 moles of acetic acid.
- Maintain the temperature of the reaction mixture between 0°C and 16°C.
- Slowly add 1.0 mole of sodium nitrite to the solution while ensuring the temperature does not exceed 20°C.
- The intermediate, 2,4,6-triamino-5-nitrosopyrimidine, will precipitate as a stirrable slurry.

Step 2: Reduction of the Nitroso Intermediate

- To the slurry from Step 1, add sodium dithionite over a period of 30 to 60 minutes.
- Allow the temperature of the reaction mixture to rise to 60°C.
- Filter the hot reaction mixture.
- Cool the filtrate to 5°C to precipitate the product, 2,4,5,6-tetraaminopyrimidine.

The following diagram illustrates the workflow for this synthesis.



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Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.

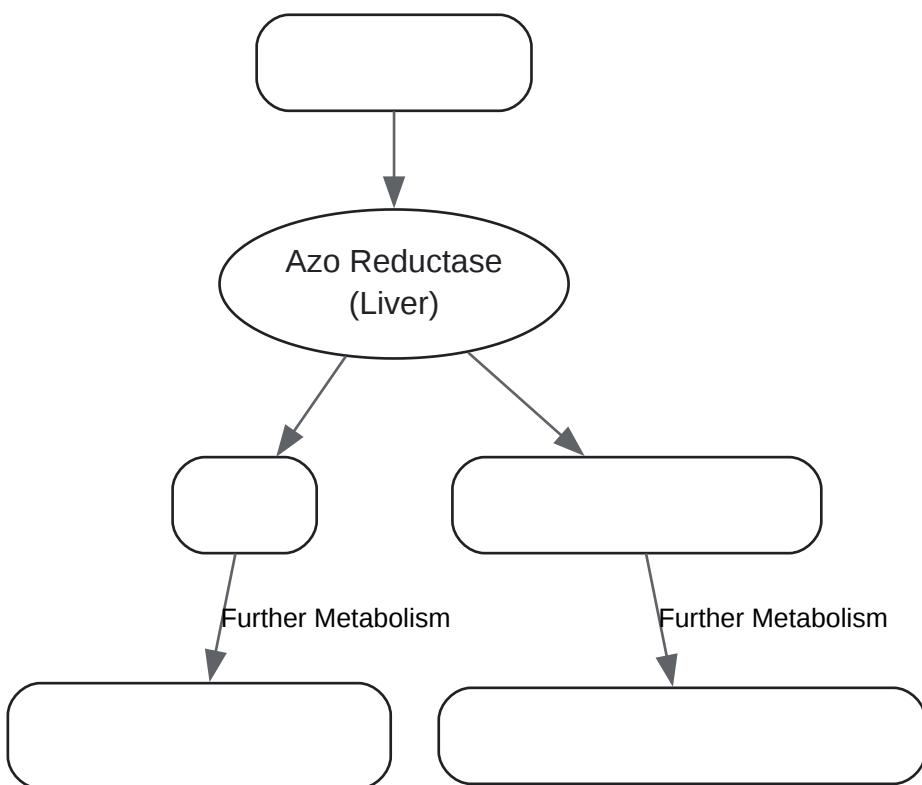
Biological Significance and Metabolic Pathway

Pyridine-2,3,6-triamine is a known metabolite of the drug phenazopyridine.[2][3][4]

Phenazopyridine is an azo dye that functions as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections.[5][6] The metabolism of phenazopyridine primarily occurs in the liver and involves the reductive cleavage of the azo bond, which results in the formation of aniline and **pyridine-2,3,6-triamine**.[5][7]

Further metabolism of these products can occur. Aniline can be metabolized to p-aminophenol and N-acetyl-p-aminophenol (acetaminophen).[5] **Pyridine-2,3,6-triamine** itself can undergo further transformations, including the replacement of the 2-amino group with a hydroxyl group. [2][3]

The following diagram illustrates the metabolic pathway of phenazopyridine.



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Caption: Metabolic pathway of phenazopyridine.

Toxicological Profile

It is important to note that the metabolite, **pyridine-2,3,6-triamine**, has been associated with toxicity. Studies have shown that it can cause muscle necrosis and renal damage in rats.^[8] This is a critical consideration for the safety profile of phenazopyridine, especially in cases of overdose or prolonged use. The intraperitoneal LD₅₀ of **pyridine-2,3,6-triamine** in mice was found to be 76 mg/kg, which is significantly more toxic than its parent compound, phenazopyridine.^[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for **pyridine-2,3,6-triamine** is not readily available. However, based on the known hazards of the parent compound, pyridine, and the toxicity of **pyridine-2,3,6-triamine**, caution should be exercised when handling this compound. The following information is based on the safety profile of pyridine and should be considered as general guidance.

- General Hazards: Pyridine is a highly flammable liquid and vapor.^[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^[9]
- Personal Protective Equipment (PPE): When handling pyridine or its derivatives, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
- First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.
- Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

Given that **pyridine-2,3,6-triamine** is noted to be more toxic than its parent drug, it should be handled with extreme care, and a thorough risk assessment should be conducted before any experimental work.

Conclusion

Pyridine-2,3,6-triamine is a compound of interest primarily due to its role as a key metabolite of the pharmaceutical agent phenazopyridine. While its synthesis is achievable through

established pyridine chemistry, its biological activity, particularly its toxicity, warrants careful consideration. For researchers in drug development and toxicology, a thorough understanding of the properties and metabolic fate of this compound is essential for the safe and effective use of its parent drug and for the design of new, safer therapeutic agents. Further research into the specific physical properties and a dedicated safety profile for **pyridine-2,3,6-triamine** would be beneficial for the scientific community.

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